Cas no 2649062-61-1 (methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate)

methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate
- EN300-1745294
- 2649062-61-1
-
- Inchi: 1S/C9H9NO4/c1-6-8(9(12)13-2)3-7(14-6)4-10-5-11/h3H,4H2,1-2H3
- InChI Key: FAHSOBXAGXPPRF-UHFFFAOYSA-N
- SMILES: O1C(CN=C=O)=CC(C(=O)OC)=C1C
Computed Properties
- Exact Mass: 195.05315777g/mol
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 68.9Ų
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745294-0.1g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1745294-10g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1745294-0.05g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1745294-2.5g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1745294-5.0g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1745294-0.25g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1745294-10.0g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1745294-1.0g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1745294-0.5g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1745294-1g |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate |
2649062-61-1 | 1g |
$1214.0 | 2023-09-20 |
methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
Additional information on methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate
Comprehensive Overview of Methyl 5-(Isocyanatomethyl)-2-methylfuran-3-carboxylate (CAS No. 2649062-61-1)
Methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate (CAS No. 2649062-61-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, agrochemical synthesis, and advanced material science. This compound, characterized by its unique furan ring and isocyanate functional group, serves as a versatile building block for various high-value applications. Its molecular structure, combining a methylfuran core with an isocyanatomethyl side chain, enables it to participate in diverse chemical reactions, making it a valuable asset in modern synthetic chemistry.
The growing demand for heterocyclic compounds in drug discovery and material science has propelled interest in methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate. Researchers and industry professionals frequently search for keywords such as "furan derivatives applications", "isocyanate functional group reactivity", and "CAS 2649062-61-1 synthesis methods", reflecting its relevance in cutting-edge research. This compound's ability to act as a precursor for bioactive molecules and polymeric materials aligns with current trends in sustainable chemistry and green synthesis.
One of the most notable features of methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate is its role in the development of targeted drug delivery systems. The furan ring, known for its electron-rich properties, can enhance the binding affinity of pharmaceutical agents, while the isocyanate group offers a reactive handle for conjugation with biomolecules. This dual functionality makes it a sought-after intermediate in the design of small-molecule therapeutics and bioconjugates, addressing the rising demand for precision medicine.
In the realm of agrochemical innovation, this compound has shown promise as a key intermediate for crop protection agents. The furan moiety's structural similarity to natural products allows for the development of environmentally friendly pesticides with improved efficacy and reduced ecological impact. Searches for terms like "furan-based agrochemicals" and "green pesticide synthesis" highlight the industry's shift toward sustainable solutions, where methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate plays a pivotal role.
From a synthetic chemistry perspective, the compound's reactivity profile is a subject of extensive study. The isocyanatomethyl group readily undergoes nucleophilic addition reactions, enabling the formation of ureas, carbamates, and other derivatives. This versatility is particularly valuable in polymer chemistry, where it can be used to modify material properties such as adhesion, flexibility, and thermal stability. Keywords like "isocyanate crosslinking mechanisms" and "furan-containing polymers" are frequently associated with its applications in advanced material design.
The analytical characterization of methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound's quality and consistency, which are critical for its use in high-stakes industries like pharmaceuticals. Researchers often inquire about "CAS 2649062-61-1 analytical data" and "furan derivative stability", underscoring the need for reliable technical information.
As the scientific community continues to explore sustainable chemical processes, the potential of methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate in catalytic transformations and flow chemistry is gaining traction. Its compatibility with modern synthetic methodologies, such as microwave-assisted reactions and continuous manufacturing, positions it as a forward-thinking choice for industrial applications. Searches for "green chemistry furan derivatives" and "scalable synthesis of isocyanates" reflect this evolving landscape.
In conclusion, methyl 5-(isocyanatomethyl)-2-methylfuran-3-carboxylate (CAS No. 2649062-61-1) stands at the intersection of innovation and practicality. Its multifaceted applications in pharmaceuticals, agrochemicals, and materials science make it a compound of enduring interest. By addressing contemporary challenges such as sustainability, efficiency, and precision, it exemplifies the dynamic potential of modern organic chemistry.
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